Thymidine, 3'-deoxy-3'-((2-methyl-1-oxopropyl)amino)-
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Overview
Description
Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)-, is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- involves several stepsThis is typically achieved through a series of chemical reactions involving reagents such as phosphoro-2-methylimidazolide .
Industrial Production Methods
Industrial production of this compound often involves scalable synthesis techniques. The process includes the use of high-energy nucleotide monomers and divalent cations to facilitate the reaction . The sulfur atom substitution in the compound enhances the rate of template copying, making the synthesis more efficient .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include divalent cations like magnesium ions, high-energy nucleotide monomers, and phosphoro-2-methylimidazolide . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the sulfur atom substitution enhances the rate of template copying, leading to more efficient synthesis of the desired compound .
Scientific Research Applications
Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- has several scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of new synthetic methods.
Biology: The compound is used to study DNA replication and repair mechanisms.
Industry: The compound is used in the production of nucleoside analogs for various industrial applications.
Mechanism of Action
The mechanism of action of Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- involves its incorporation into DNA. The compound mimics natural nucleosides, allowing it to be incorporated into DNA strands during replication. This can interfere with DNA synthesis and repair, leading to potential therapeutic effects . The sulfur atom substitution enhances the rate of template copying, making the compound more efficient in its action .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A naturally occurring nucleoside found in DNA.
3’-Amino-3’-deoxy-2-thio-thymidine: A modified nucleoside with similar properties.
Uniqueness
Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- is unique due to its sulfur atom substitution, which enhances the rate of template copying and makes it more efficient in various applications . This sets it apart from other similar compounds and makes it a valuable tool in scientific research.
Properties
CAS No. |
132149-31-6 |
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Molecular Formula |
C14H21N3O5 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H21N3O5/c1-7(2)12(19)15-9-4-11(22-10(9)6-18)17-5-8(3)13(20)16-14(17)21/h5,7,9-11,18H,4,6H2,1-3H3,(H,15,19)(H,16,20,21)/t9-,10+,11+/m0/s1 |
InChI Key |
KLEYWWGBUPXPAZ-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C(C)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C(C)C |
Origin of Product |
United States |
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